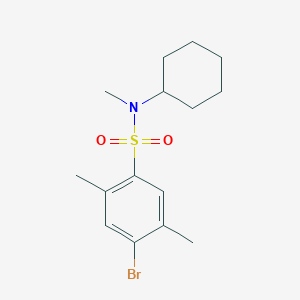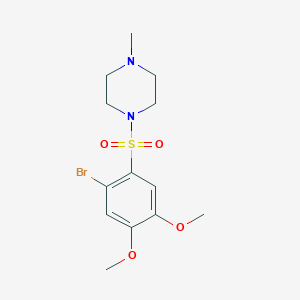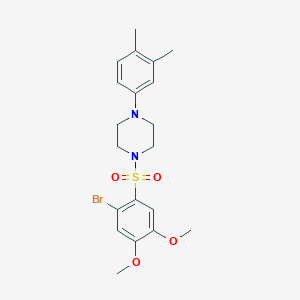
1-(3-Bromo-2,4,6-trimethylphenyl)sulfonyl-4-(4-fluorophenyl)piperazine
Vue d'ensemble
Description
1-(3-Bromo-2,4,6-trimethylphenyl)sulfonyl-4-(4-fluorophenyl)piperazine is a complex organic compound that features a piperazine ring substituted with a sulfonyl group and aromatic rings
Méthodes De Préparation
The synthesis of 1-(3-Bromo-2,4,6-trimethylphenyl)sulfonyl-4-(4-fluorophenyl)piperazine typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes:
Formation of the sulfonyl chloride intermediate: This involves the reaction of 3-bromo-2,4,6-trimethylphenyl with chlorosulfonic acid to form the corresponding sulfonyl chloride.
Nucleophilic substitution: The sulfonyl chloride intermediate is then reacted with 4-fluorophenylpiperazine under basic conditions to yield the final product.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Analyse Des Réactions Chimiques
1-(3-Bromo-2,4,6-trimethylphenyl)sulfonyl-4-(4-fluorophenyl)piperazine can undergo various chemical reactions, including:
Substitution reactions: The bromine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for nucleophilic substitutions, and oxidizing or reducing agents for redox reactions.
Applications De Recherche Scientifique
1-(3-Bromo-2,4,6-trimethylphenyl)sulfonyl-4-(4-fluorophenyl)piperazine has several scientific research applications:
Medicinal chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material science: The compound can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or enhanced mechanical strength.
Biological studies: Researchers may use this compound to study its interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action and potential as a drug candidate.
Mécanisme D'action
The mechanism of action of 1-(3-Bromo-2,4,6-trimethylphenyl)sulfonyl-4-(4-fluorophenyl)piperazine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the aromatic rings can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar compounds to 1-(3-Bromo-2,4,6-trimethylphenyl)sulfonyl-4-(4-fluorophenyl)piperazine include other piperazine derivatives with sulfonyl and aromatic substitutions. Some examples are:
- 1-(3-Chloro-2,4,6-trimethylphenyl)sulfonyl-4-(4-fluorophenyl)piperazine
- 1-(3-Bromo-2,4,6-trimethylphenyl)sulfonyl-4-(4-chlorophenyl)piperazine
These compounds share similar structural features but differ in the substituents on the aromatic rings, which can influence their chemical reactivity and biological activity. The unique combination of bromine and fluorine in this compound may confer distinct properties that make it particularly valuable for certain applications.
Propriétés
IUPAC Name |
1-(3-bromo-2,4,6-trimethylphenyl)sulfonyl-4-(4-fluorophenyl)piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BrFN2O2S/c1-13-12-14(2)19(15(3)18(13)20)26(24,25)23-10-8-22(9-11-23)17-6-4-16(21)5-7-17/h4-7,12H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYZJFFHQCPLHKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)F)C)Br)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrFN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 2-[(2-bromo-3,4,5-trimethoxybenzoyl)amino]benzoate](/img/structure/B3473329.png)

![methyl 2-[(2-bromo-3,4,5-trimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B3473338.png)
![Ethyl 2-{[(biphenyl-4-yloxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3473339.png)
![ethyl 4-methyl-2-{[(2E)-3-(3-nitrophenyl)prop-2-enoyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B3473348.png)
![ethyl 2-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3473353.png)
![2-(4-biphenylyloxy)-N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B3473365.png)
![N~1~-(4-bromophenyl)-N~3~-[(2-nitrophenyl)sulfonyl]-beta-alaninamide](/img/structure/B3473378.png)
![ethyl 4-[benzyl(methyl)amino]-7-chloro-8-methyl-3-quinolinecarboxylate](/img/structure/B3473386.png)





